2-{[1-(NAPHTHALENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE
Description
2-{[1-(Naphthalene-1-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine is a heterocyclic compound characterized by a pyridine core substituted with a trifluoromethyl group at the 5-position and a piperidin-4-yloxy moiety at the 2-position. This structural combination suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where lipophilicity and steric effects are critical . The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the naphthalene carbonyl may influence binding affinity through hydrophobic interactions.
Properties
IUPAC Name |
naphthalen-1-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O2/c23-22(24,25)16-8-9-20(26-14-16)29-17-10-12-27(13-11-17)21(28)19-7-3-5-15-4-1-2-6-18(15)19/h1-9,14,17H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPFEXDROFIMID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(NAPHTHALENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE typically involves multiple steps, starting with the preparation of the naphthalene-1-carbonyl chloride, which is then reacted with piperidine to form the intermediate 1-(naphthalene-1-carbonyl)piperidine. This intermediate is subsequently reacted with 2-hydroxy-5-(trifluoromethyl)pyridine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(NAPHTHALENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-{[1-(NAPHTHALENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of its effects on cellular processes.
Medicine: It has potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the development of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(NAPHTHALENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyridine Core Modifications
- Trifluoromethyl Position : The target compound features a single trifluoromethyl group at the pyridine 5-position. In contrast, compounds like N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide () incorporate multiple fluorinated groups, which may enhance lipophilicity but increase molecular weight and steric hindrance .
- Heterocyclic Linkers: The ether linkage (piperidin-4-yloxy) in the target compound differs from carboxamide or carbamate linkers in analogues (e.g., N-{[(4-chloroanilino)carbonyl]oxy}-N-{(Z)-1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]ethylidene}amine in ). Ethers generally offer greater metabolic stability compared to esters or carbamates .
Piperidine Derivatives
- Substituents on Piperidine : The naphthalene-1-carbonyl group in the target compound contrasts with simpler substituents like methyl or sulfonamide groups in analogues (e.g., 3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine in ). The bulky naphthalene moiety likely improves binding to hydrophobic pockets in target proteins but may reduce solubility .
Aromatic Systems
- Naphthalene vs.
Functional Group Analysis
| Compound | Key Substituents | Molecular Weight | Notable Functional Groups | Potential Applications |
|---|---|---|---|---|
| Target Compound | 5-(Trifluoromethyl)pyridine, naphthalene-1-carbonyl-piperidin-4-yloxy | ~447.4 g/mol* | Trifluoromethyl, ether, naphthalene carbonyl | Kinase inhibitors, CNS agents |
| N-{[(4-Chloroanilino)carbonyl]oxy}... | 5-(Trifluoromethyl)pyridine, pyrrolidinyl, carbamate linker | ~484.9 g/mol† | Carbamate, pyrrolidine | Agrochemicals, protease inhibitors |
| 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1H-pyrrole-2-carboxamide | Dual trifluoromethylpyridine, carboxamide linker | 561.26 g/mol | Carboxamide, chloro, trifluoromethyl | Insecticides, antimicrobials |
| 3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine | Piperidin-4-yl, oxadiazole-pyridine | ~273.3 g/mol‡ | Oxadiazole, piperidine | Anticancer, antiviral agents |
*Estimated based on molecular formula.
†Calculated from .
‡From .
Hypothesized Bioactivity and Pharmacokinetics
- Metabolic Stability : The trifluoromethyl group and ether linkage in the target compound likely confer resistance to oxidative metabolism compared to pyrrolidine-containing analogues () .
- Solubility : The naphthalene carbonyl may reduce aqueous solubility relative to smaller aromatic systems (e.g., phenyl in benzpyrimoxan) but improve membrane permeability .
- Target Selectivity : The piperidin-4-yloxy group’s orientation and naphthalene bulk could enhance selectivity for specific kinase isoforms over related compounds with planar heterocycles (e.g., oxadiazoles in ) .
Biological Activity
The compound 2-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine is a complex organic molecule that has garnered attention for its potential biological activities. Its structure features a trifluoromethyl group, which is known to enhance the pharmacological properties of various compounds.
- Molecular Formula : C25H27N3O2
- Molecular Weight : 401.5 g/mol
- CAS Number : 2309585-43-9
Research indicates that compounds with similar structural characteristics often interact with various biological targets, including receptors and enzymes. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the bioavailability of the compound.
Pharmacological Studies
- TRPV1 Receptor Modulation : The compound may exhibit activity as a modulator of the TRPV1 receptor, which is involved in pain perception and inflammatory responses. High-throughput screenings have identified several pyridinylpiperazine derivatives as TRPV1 ligands, suggesting that similar compounds may possess analgesic properties .
- Antitumor Activity : Some studies have shown that derivatives of pyridine can inhibit cancer cell proliferation. For instance, benzamide derivatives have demonstrated significant antitumor activity in various cancer models, indicating that modifications to the pyridine structure could enhance these effects .
- Inhibition of Kinases : Certain analogs have been designed to inhibit specific kinases involved in cancer signaling pathways. The introduction of a naphthalene moiety may provide additional interactions that enhance inhibitory potency against these targets .
Study 1: TRPV1 Antagonists
A series of studies focused on identifying TRPV1 antagonists through structure-activity relationship (SAR) analysis. Compounds similar to 2-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine were synthesized and evaluated for their ability to inhibit TRPV1-mediated responses in vivo. Results indicated promising analgesic effects in animal models, supporting further development .
Study 2: Anticancer Properties
In vitro studies have shown that compounds with a trifluoromethyl group can significantly reduce cell viability in various cancer cell lines. A specific analog demonstrated IC50 values in the low micromolar range, suggesting effective inhibition of tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
